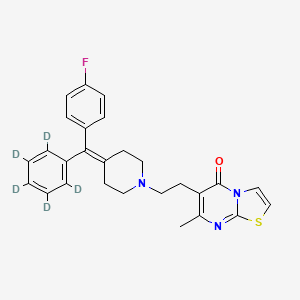
R-59-022-d5 (Mono-defluoro Ritanserin-d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R 59-022-d5, also known as Mono-defluoro Ritanserin-d5, is a stable isotope-labeled compound. It is a derivative of Ritanserin, a well-known serotonin receptor antagonist. The compound has a molecular formula of C27D5H21FN3OS and a molecular weight of 464.609. It is primarily used in scientific research as a reference standard and for various analytical purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R 59-022-d5 involves the incorporation of deuterium atoms into the Ritanserin molecule. This process typically includes the following steps:
Purification: The purification of the deuterated compound to achieve the desired level of isotopic enrichment.
Characterization: The characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of R 59-022-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor compound.
High-Performance Liquid Chromatography: Purification using high-performance liquid chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility of the final product.
Análisis De Reacciones Químicas
Types of Reactions
R 59-022-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
R 59-022-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in studies involving serotonin receptors to understand their role in various biological processes.
Medicine: Utilized in pharmacological research to investigate the effects of serotonin receptor antagonists.
Industry: Applied in the development of new drugs and therapeutic agents targeting serotonin receptors
Mecanismo De Acción
R 59-022-d5 exerts its effects by targeting serotonin receptors. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This inhibition affects various molecular pathways involved in neurotransmission and other physiological processes. The primary molecular targets include serotonin receptors, which play a crucial role in mood regulation, cognition, and other functions .
Comparación Con Compuestos Similares
Similar Compounds
Ritanserin: The parent compound of R 59-022-d5, known for its serotonin receptor antagonistic properties.
Ketanserin: Another serotonin receptor antagonist with similar pharmacological effects.
R 59-022: A closely related compound with similar inhibitory effects on serotonin receptors.
Uniqueness
R 59-022-d5 is unique due to its stable isotope labeling, which allows for precise analytical measurements and studies. The incorporation of deuterium atoms enhances its stability and provides distinct advantages in research applications, such as improved accuracy in mass spectrometry analyses .
Propiedades
Fórmula molecular |
C27H26FN3OS |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
6-[2-[4-[(4-fluorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3/i2D,3D,4D,5D,6D |
Clave InChI |
MFVJXLPANKSLLD-VIQYUKPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C=CS4)C)C5=CC=C(C=C5)F)[2H])[2H] |
SMILES canónico |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


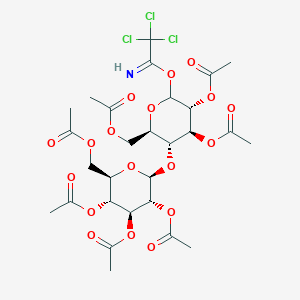
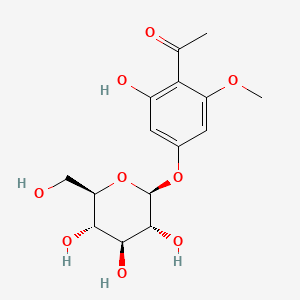
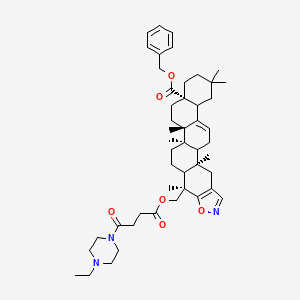



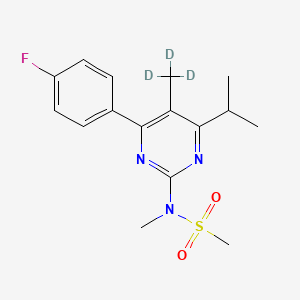
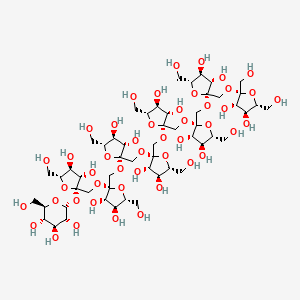
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)


![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
